1-(1-(2-Ethoxyphenyl)propan-2-yl)-1-methylhydrazine
Description
1-(1-(2-Ethoxyphenyl)propan-2-yl)-1-methylhydrazine is an organic compound characterized by the presence of an ethoxyphenyl group attached to a propan-2-yl and a methylhydrazine moiety
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-[1-(2-ethoxyphenyl)propan-2-yl]-1-methylhydrazine |
InChI |
InChI=1S/C12H20N2O/c1-4-15-12-8-6-5-7-11(12)9-10(2)14(3)13/h5-8,10H,4,9,13H2,1-3H3 |
InChI Key |
XLDSTQIGAPUFKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CC(C)N(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-Ethoxyphenyl)propan-2-yl)-1-methylhydrazine typically involves the reaction of 2-ethoxyphenylpropan-2-one with methylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-Ethoxyphenyl)propan-2-yl)-1-methylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazine derivatives.
Substitution: The ethoxy group or the hydrazine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1-(1-(2-Ethoxyphenyl)propan-2-yl)-1-methylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-(2-Ethoxyphenyl)propan-2-yl)-1-methylhydrazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
1-(2-Methoxyphenyl)propan-2-yl-methylamino: A compound with a methoxyphenyl group instead of an ethoxyphenyl group.
Uniqueness
1-(1-(2-Ethoxyphenyl)propan-2-yl)-1-methylhydrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
